1-(4-Fluorobenzyl)Guanidine
CAS No.: 459-33-6
Cat. No.: VC3918683
Molecular Formula: C8H10FN3
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 459-33-6 | 
|---|---|
| Molecular Formula | C8H10FN3 | 
| Molecular Weight | 167.18 g/mol | 
| IUPAC Name | 2-[(4-fluorophenyl)methyl]guanidine | 
| Standard InChI | InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | 
| Standard InChI Key | DDTYPUJUKWPXSK-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1CN=C(N)N)F | 
| Canonical SMILES | C1=CC(=CC=C1CN=C(N)N)F | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(4-Fluorobenzyl)Guanidine features a guanidine group () attached to a 4-fluorobenzyl backbone. The fluorine atom at the para position of the benzyl ring influences electronic distribution, enhancing lipophilicity and metabolic stability . Key structural parameters include:
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.18 g/mol | |
| Exact Mass | 167.0864 Da | |
| LogP (Partition Coefficient) | 2.00 | |
| Topological Polar Surface Area | 61.9 Ų | 
The SMILES notation C1=CC(=CC=C1CN=C(N)N)F and InChIKey DDTYPUJUKWPXSK-UHFFFAOYSA-N provide unambiguous representations of its structure .
Spectroscopic and Chromatographic Data
Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) | 
|---|---|---|
| [M+H]+ | 168.09316 | 133.0 | 
| [M+Na]+ | 190.07510 | 142.3 | 
| [M-H]- | 166.07860 | 135.3 | 
These values aid in distinguishing protonated and deprotonated forms during analytical profiling .
Synthetic Methodologies
One-Pot Three-Step Synthesis
A general procedure for guanidine derivatives involves sequential reactions with N-chlorophthalimide, isocyanides, and amines . For 1-(4-Fluorobenzyl)Guanidine:
- 
Step 1: N-Chlorophthalimide reacts with 4-fluorobenzyl isocyanide in anhydrous acetonitrile at 0°C.
 - 
Step 2: Triethylamine and aniline derivatives are added, facilitating nucleophilic substitution.
 - 
Step 3: Methylhydrazine introduction cleaves the phthalimide group, yielding the guanidine base.
 
Reaction conditions (e.g., 2 h stirring at 40°C) and purification via silica gel chromatography (acetone/hexane gradients) are critical for optimizing yields .
Challenges and Optimizations
- 
Impurity Management: Triethylamine hydrochloride byproducts necessitate flash chromatography on neutral alumina .
 - 
Tautomerism: NMR spectra may reveal tautomeric mixtures, requiring careful interpretation .
 
Future Directions
- 
Structure-Activity Relationships: Systematic modifications to the benzyl or guanidine groups could optimize potency.
 - 
In Vivo Studies: Efficacy and toxicity profiling in animal models are essential for therapeutic development.
 
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